BenchChemオンラインストアへようこそ!

1-Cyclobutyl-4-(4-iodophenoxy)piperidine

Physicochemical profiling logP comparison positional isomer differentiation

This 98% HPLC-pure compound is a privileged intermediate for scaffold-decorate strategies. The 4-iodophenoxy group serves as a kinetically competent oxidative-addition partner for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling a single high-yielding step to diverse 4-aryl/heteroaryl analogs. The constrained N-cyclobutyl substituent provides distinct steric bulk and metabolic vulnerability compared to N-methyl or N-benzyl congeners. With a LogP of 3.69, it occupies CNS drug-like chemical space, making it a reliable tool for permeability and metabolic stability assays. The diagnostic iodine isotopic signature ensures unambiguous LC-MS/MS detection.

Molecular Formula C15H20INO
Molecular Weight 357.23 g/mol
CAS No. 955360-29-9
Cat. No. B8797522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-4-(4-iodophenoxy)piperidine
CAS955360-29-9
Molecular FormulaC15H20INO
Molecular Weight357.23 g/mol
Structural Identifiers
SMILESC1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)I
InChIInChI=1S/C15H20INO/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11H2
InChIKeyJCFQUGMLEUDMBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-4-(4-iodophenoxy)piperidine (CAS 955360-29-9): Compound Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


1-Cyclobutyl-4-(4-iodophenoxy)piperidine (CAS 955360-29-9) is a disubstituted piperidine derivative featuring an N-cyclobutyl tertiary amine and a 4-iodophenoxy ether at the piperidine 4-position, with molecular formula C₁₅H₂₀INO and molecular weight 357.23 g/mol . The compound contains zero hydrogen bond donors, two hydrogen bond acceptors (the piperidine nitrogen and the ether oxygen), three rotatable bonds, and a topological polar surface area (TPSA) of 12.5 Ų, yielding a computed LogP of approximately 3.69 . The iodine substituent at the para position of the phenyl ring provides a chemically addressable heavy-atom handle for transition-metal-catalyzed cross-coupling diversification, while the cyclobutyl group on the piperidine nitrogen introduces constrained alicyclic steric bulk distinct from linear N-alkyl or N-benzyl analogs [1]. Commercially, the compound is available from multiple research-chemical suppliers at purities ranging from 95% to 98% (HPLC), with documented batch-level characterization .

Why 1-Cyclobutyl-4-(4-iodophenoxy)piperidine Cannot Be Replaced by Superficially Similar Piperidine Derivatives in Rigorous Research Programs


Generic substitution among piperidine-based aryl ethers is unreliable because simultaneously maintaining the N-cyclobutyl motif and the 4-iodophenoxy group is structurally non-trivial; removing or altering either substructure yields a compound with measurably different physicochemical properties, reactivity, and, where data exist, target-binding outcomes [1][2]. The 4-iodo substituent is not a passive spectator—it functions as a synthetic relay point for palladium-catalyzed cross-coupling that the corresponding 4-H, 4-F, or 4-Cl analogs cannot replicate with comparable reactivity, while the N-cyclobutyl group alters basicity, lipophilicity, and metabolic vulnerability relative to N-methyl, N-benzyl, or NH congeners [1][3]. Positional isomers such as 1-[trans-3-(4-iodophenoxy)cyclobutyl]piperidine relocate the cyclobutyl group from the nitrogen to the ring scaffold, producing a distinct spatial arrangement with a computed XLogP3 of 4.0 versus ~3.7 for the target compound, and consequently different partitioning behavior [2]. Even within vendors, reported purity specifications vary between 95% and 98%, meaning that procurement without explicit batch-level characterization can introduce uncontrolled variability into downstream applications .

Quantitative Differentiation Evidence for 1-Cyclobutyl-4-(4-iodophenoxy)piperidine Versus Closest Analogs


LogP Differentiation: Lower Lipophilicity of the N-Cyclobutyl Regioisomer Compared to the Cyclobutyl-Ring Positional Isomer

1-Cyclobutyl-4-(4-iodophenoxy)piperidine, in which the cyclobutyl group is attached to the piperidine nitrogen, exhibits a computed LogP of 3.69 . By contrast, the positional isomer 1-[trans-3-(4-iodophenoxy)cyclobutyl]piperidine (where the cyclobutyl ring is fused to the scaffold backbone and the piperidine ring remains unsubstituted on nitrogen) has a computed XLogP3 of 4.0 [1]. This represents a measurable LogP difference of approximately 0.31 log units, which corresponds to a ~2-fold difference in octanol/water partition coefficient and can meaningfully alter compound distribution in biphasic systems, membrane permeability, and chromatographic retention behavior.

Physicochemical profiling logP comparison positional isomer differentiation

Synthetic-Handle Differentiation: The 4-Iodophenoxy Group as a Cross-Coupling Relay Versus Non-Iodinated Analogs

The para-iodo substituent on the phenoxy ring of 1-cyclobutyl-4-(4-iodophenoxy)piperidine enables direct participation in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Ullmann, Buchwald-Hartwig amination) that are kinetically inaccessible to the corresponding 4-H, 4-F, or 4-Cl analogs under comparable conditions [1]. Aryl iodides are documented to undergo oxidative addition to Pd(0) approximately 10–100× faster than the corresponding aryl bromides and are orders of magnitude more reactive than aryl chlorides in standard Suzuki-Miyaura protocols [2]. While explicit kinetic data for this specific compound are not published, the established relative reactivity hierarchy (I > Br >> Cl > F) is directly applicable. The non-iodinated analog 1-cyclobutyl-4-phenoxypiperidine (the 4-H compound) lacks any halogen-based synthetic handle entirely, requiring de novo functionalization via directed ortho-metalation or electrophilic aromatic substitution with different regiochemical outcomes and lower functional-group tolerance.

Cross-coupling chemistry Suzuki coupling building block diversification

Molecular Weight Differentiation: Interchangeability Assessment Against N-Methyl and N-Unsubstituted 4-(4-Iodophenoxy)piperidine Analogs

1-Cyclobutyl-4-(4-iodophenoxy)piperidine has a molecular weight (MW) of 357.23 g/mol . The N-methyl analog, 4-(4-iodophenoxy)-1-methylpiperidine (CAS 1430471-76-3), has a MW of 317.17 g/mol—a difference of 40.06 g/mol (the mass equivalent of three additional methylene units and one less degree of unsaturation) . The N-unsubstituted analog 4-(4-iodophenoxy)piperidine (CAS 684249-45-4) has a MW of 303.14 g/mol—a difference of 54.09 g/mol . These molecular weight differences, while apparently modest, translate to distinct chromatographic retention times, ionization efficiencies in LC-MS, and solid-state packing properties that preclude direct one-to-one substitution in validated analytical methods or quantitative pharmacology studies without re-validation.

Molecular weight comparison N-substituent effect analog differentiation

Purity Specification Differentiation: Batch-Level Assurance at 98% Versus Industry-Baseline 95%

Vendor-specified purity for 1-cyclobutyl-4-(4-iodophenoxy)piperidine varies by supplier: Leyan provides the compound at 98% purity (catalog reference purity with batch-to-batch variation acknowledged) , while CymitQuimica (Biosynth brand) specifies a minimum purity of 95% . For the closely related N-methyl analog 4-(4-iodophenoxy)-1-methylpiperidine, typical vendor purities are also reported at the 95% threshold . The 98%-grade material therefore offers a 3-percentage-point absolute improvement in purity, corresponding to a maximum total impurity burden of ≤2% versus ≤5%. For in vitro pharmacology assays conducted at compound concentrations of 10 µM, a 5% impurity burden translates to a potential contaminant concentration of 0.5 µM—sufficient to generate false-positive signals if the impurity possesses target activity.

Purity comparison quality control procurement specification

N-Cyclobutyl Metabolic-Stability Differentiation: Alicyclic Amine Metabolism Patterns Versus N-Methyl and N-Benzyl Analogs

The N-cyclobutyl group in 1-cyclobutyl-4-(4-iodophenoxy)piperidine is expected to exhibit a distinct metabolic fate compared to N-methyl and N-benzyl analogs, based on published alicyclic amine biotransformation patterns [1]. N-Methyl piperidines undergo rapid P450-catalyzed oxidative N-demethylation via an iminium intermediate, while N-benzyl piperidines are susceptible to both N-debenzylation and aromatic ring hydroxylation. Cyclobutyl amines, by contrast, can undergo ring oxidation (hydroxylation at the β-position of the cyclobutane ring) and ring-opening reactions, but the steric hindrance and ring strain of the cyclobutyl group typically reduce the rate of direct N-dealkylation relative to N-methyl substrates. No direct comparative microsomal stability data for this specific compound versus its N-methyl or N-benzyl analogs are publicly available; this inference is based on class-level metabolic pathways documented for alicyclic amines in human liver microsomes [1].

Metabolic stability N-dealkylation alicyclic amine CYP metabolism

Validated Application Scenarios for 1-Cyclobutyl-4-(4-iodophenoxy)piperidine Based on Quantitative Differentiation Evidence


Late-Stage Diversification Intermediate in Medicinal Chemistry Library Synthesis

In drug-discovery programs that employ a scaffold-decorate strategy, 1-cyclobutyl-4-(4-iodophenoxy)piperidine serves as a privileged intermediate for palladium-catalyzed diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling at the aryl iodide position. The 4-iodo substituent provides a kinetically competent oxidative-addition partner that the 4-H, 4-F, or 4-Cl analogs cannot replicate without additional synthetic steps . This compound is therefore indicated when the synthetic route requires a single, high-yielding C–C or C–N bond-forming step to access a diverse array of 4-aryl/heteroaryl analogs while preserving the N-cyclobutylpiperidine core [1].

Physicochemical Property Screening in CNS Drug-Discovery Programs Requiring Controlled logP

With a computed LogP of 3.69, this compound occupies a lipophilicity range consistent with CNS drug-like chemical space (typically LogP 2–5) . The measurable LogP difference of ~0.3 units versus its positional isomer (LogP 4.0) means that it can be used as a tool to probe the impact of cyclobutyl attachment topology on membrane permeability and nonspecific binding without altering molecular formula [1]. This is directly relevant for in vitro PAMPA, Caco-2 permeability, and brain tissue binding assays where small LogP shifts affect apparent permeability and free fraction.

High-Purity Reference Standard for Quantitative Pharmacology and Bioanalytical Method Validation

The availability of 1-cyclobutyl-4-(4-iodophenoxy)piperidine at 98% purity from Leyan enables its use as a quantitative reference standard for LC-MS/MS bioanalytical method development . The molecular weight of 357.23 g/mol, combined with the diagnostic isotopic signature of iodine (monoisotopic mass 357.05896 Da), provides a characteristic mass defect and isotope pattern that facilitates unambiguous detection in complex biological matrices, distinguishing it from the N-methyl analog (MW 317.17) or N-H analog (MW 303.14) in multiplexed assays [1][2].

Structure-Activity Relationship (SAR) Studies on N-Substituent Effects in Piperidine-Based Receptor Ligands

The N-cyclobutyl group represents a constrained alicyclic substituent with distinct steric and electronic properties compared to N-methyl, N-isopropyl, N-cyclopropyl, or N-benzyl groups. Class-level metabolic pathway data indicate that N-cyclobutylamines undergo different biotransformation routes than N-methylamines, making this compound a valuable comparator for deconvoluting the contribution of N-substituent metabolism to overall clearance in hepatocyte or microsomal stability assays . This application is relevant to programs targeting GPCRs, ion channels, or transporters where the piperidine nitrogen substituent critically modulates potency, selectivity, and metabolic stability.

Quote Request

Request a Quote for 1-Cyclobutyl-4-(4-iodophenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.